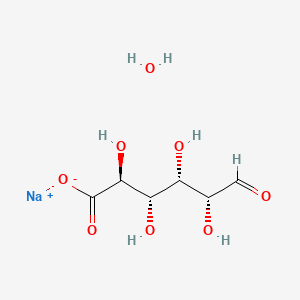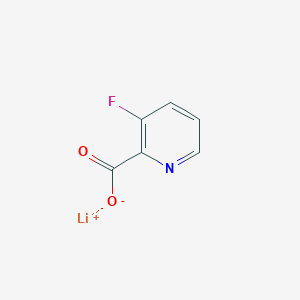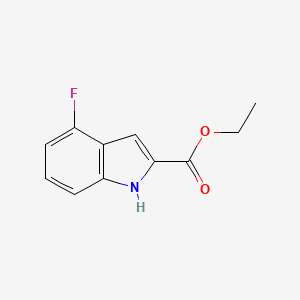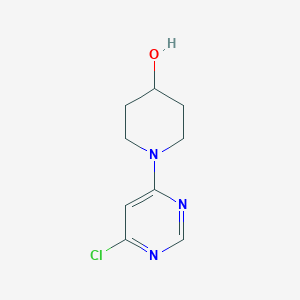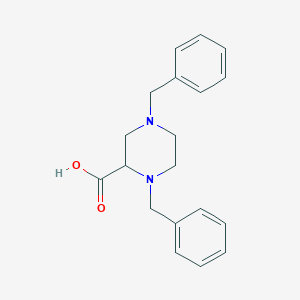
Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound consists of a magnesium atom sandwiched between two pentamethylcyclopentadienyl rings, making it a member of the metallocene family.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Magnesium bis(pentamethylcyclopentadienyl) involves the reaction of pentamethylcyclopentadiene with magnesium in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reduction of Magnesium Halides: Another approach is the reduction of magnesium halides with pentamethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of Magnesium bis(pentamethylcyclopentadienyl) involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires stringent moisture control and the use of high-purity reagents to avoid side reactions.
Types of Reactions:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) can undergo oxidation reactions to form various oxidized products, such as Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Reduction reactions can lead to the formation of Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound, resulting in the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various organometallic reagents and transition metal catalysts are employed.
Major Products Formed:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Various substituted Magnesium bis(pentamethylcyclopentadienyl) complexes.
Applications De Recherche Scientifique
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology: It is used as a tool in biological studies to understand metal-ligand interactions and their effects on biological systems.
Mécanisme D'action
The mechanism by which Magnesium bis(pentamethylcyclopentadienyl) exerts its effects involves its ability to coordinate with various substrates and transition metals. The molecular targets and pathways involved include:
Coordination to transition metals, leading to the formation of new organometallic complexes.
Interaction with organic substrates, facilitating various organic reactions.
Binding to biological molecules, influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
Ferrocene (Iron bis(cyclopentadienyl))
Cobaltocene (Cobalt bis(cyclopentadienyl))
Nickelocene (Nickel bis(cyclopentadienyl))
Propriétés
Numéro CAS |
74507-64-5 |
|---|---|
Formule moléculaire |
C20H30Mg |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
QZNMZKZCVOJICG-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-([1,1'-Biphenyl]-4-yl)anthracene](/img/structure/B1592823.png)
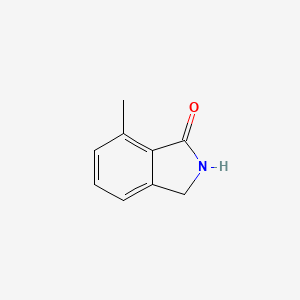
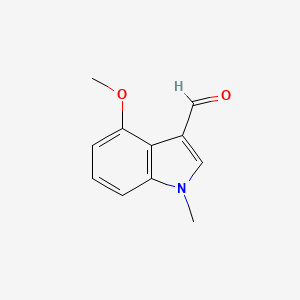


![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
